1-(2,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride
Overview
Description
1-(2,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C14H20N2O3•HCl and a molecular weight of 300.78 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20N2O3.ClH/c1-18-11-3-4-12 (13 (9-11)19-2)14 (17)16-7-5-10 (15)6-8-16;/h3-4,9-10H,5-8,15H2,1-2H3;1H . This code provides a specific description of the molecule’s structure, including the positions of the atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties, such as solubility, melting point, and boiling point, are not provided in the available resources.Scientific Research Applications
Antileukemic Activity
- Novel derivatives of 1-(2,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride have been synthesized and evaluated for their antileukemic activity against human leukemic cell lines. Some compounds exhibited significant antiproliferative activity, highlighting their potential in leukemia treatment (Vinaya et al., 2012).
Antihistaminic Properties
- A study on N-heterocyclic 4-piperidinamines, which includes derivatives of 1-(2,4-Dimethoxybenzoyl)piperidin-4-amine, revealed their antihistaminic activity. These compounds showed potent antihistamine properties after oral administration in animal models (Janssens et al., 1985).
Anti-Tubercular Agents
- The 2,4-diaminoquinazoline series, related to 1-(2,4-Dimethoxybenzoyl)piperidin-4-amine, has been identified as an effective inhibitor of Mycobacterium tuberculosis growth, indicating its potential as a lead candidate for tuberculosis drug discovery (Odingo et al., 2014).
Reaction Kinetics and Solvent Effects
- Studies on the reaction kinetics of compounds related to 1-(2,4-Dimethoxybenzoyl)piperidin-4-amine highlight the influence of solvents on their chemical behavior. This research aids in understanding how different environments impact the reactivity of such compounds (Fathalla et al., 2008).
Conformational Analysis in Drug Design
- Conformational analysis of compounds structurally related to 1-(2,4-Dimethoxybenzoyl)piperidin-4-amine helps in understanding their molecular structures, which is crucial in drug design and development (Ribet et al., 2005).
Antineoplastic Agents
- Research into antineoplastic agents includes the synthesis of compounds similar to 1-(2,4-Dimethoxybenzoyl)piperidin-4-amine, indicating their potential application in cancer treatment (Pettit et al., 2003).
Safety And Hazards
properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(2,4-dimethoxyphenyl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.ClH/c1-18-11-3-4-12(13(9-11)19-2)14(17)16-7-5-10(15)6-8-16;/h3-4,9-10H,5-8,15H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUDIXAZNMPTSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCC(CC2)N)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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